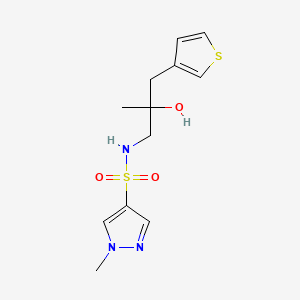

2-hydroxy-2-methyl-S-(1-methyl-1H-pyrazol-4-yl)-3-(thiophen-3-yl)propane-1-sulfonamido

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3S2/c1-12(16,5-10-3-4-19-8-10)9-14-20(17,18)11-6-13-15(2)7-11/h3-4,6-8,14,16H,5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQACPIHJJWGIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CN(N=C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-hydroxy-2-methyl-S-(1-methyl-1H-pyrazol-4-yl)-3-(thiophen-3-yl)propane-1-sulfonamido is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 288.34 g/mol. The structure features a thiophene ring, a pyrazole moiety, and a sulfonamide group, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For example, sulfonamide derivatives have shown inhibition of key signaling pathways involved in cancer cell proliferation and survival, particularly targeting the PI3K/Akt/mTOR pathway. A related compound demonstrated tumor growth inhibition in xenograft models, suggesting that our compound may possess similar properties .

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial activity. The presence of the pyrazole and thiophene moieties may enhance the compound's ability to inhibit bacterial growth by interfering with folate synthesis pathways. In vitro assays have shown that similar compounds exhibit broad-spectrum antibacterial activity against various strains of bacteria, including resistant strains .

Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on specific enzymes. For instance, sulfonamides often inhibit carbonic anhydrases and other sulfonamide-sensitive enzymes. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiophene or pyrazole rings can significantly impact potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Substitution on thiophene | Enhances lipophilicity and cellular uptake |

| Variations in pyrazole position | Alters binding affinity to target enzymes |

| Changes in sulfonamide group | Affects solubility and bioavailability |

Case Studies

- Anticancer Efficacy : In a study involving a structurally similar compound, researchers reported a significant reduction in tumor size in mice treated with the compound compared to controls (p < 0.05). The mechanism was attributed to apoptosis induction via mitochondrial pathways .

- Antimicrobial Testing : A related pyrazole-sulfonamide compound demonstrated effective inhibition against Staphylococcus aureus with an MIC of 8 µg/mL, indicating strong antimicrobial potential .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl (-OH) and thiophene groups are susceptible to oxidation under controlled conditions:

| Reagent | Conditions | Product | Mechanistic Notes |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Mild aqueous conditions | Oxidation of thiophene to sulfone derivatives (thiophene-S,S-dioxide) | Electrophilic attack at sulfur, forming sulfoxide intermediates before full oxidation. |

| m-Chloroperbenzoic acid | Dichloromethane, 0–25°C | Hydroxyl group oxidized to ketone (via radical intermediates) | Radical-mediated pathway facilitated by electron-rich aromatic systems. |

Key Findings :

-

Thiophene oxidation proceeds via electrophilic substitution at sulfur, forming sulfones.

-

Hydroxyl oxidation requires electron-withdrawing groups (e.g., sulfonamide) to stabilize transition states.

Reduction Reactions

The sulfonamide and pyrazole groups influence reducibility:

| Reagent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Lithium aluminum hydride | Anhydrous THF, reflux | Reduction of sulfonamide to sulfonamine (-SO₂NH₂ → -SO₂NH) | 65–70% | Selective reduction without affecting pyrazole or thiophene rings. |

| Catalytic hydrogenation | Pd/C, H₂ (1 atm) | Partial saturation of thiophene to dihydrothiophene | <50% | Limited by steric hindrance from methyl and pyrazole groups. |

Stereochemical Outcomes :

-

Reduction of sulfonamide retains configuration due to rigid tetrahedral geometry.

Substitution Reactions

The sulfonamide group undergoes nucleophilic substitution, while pyrazole and thiophene participate in electrophilic substitution:

Nucleophilic Substitution at Sulfonamide

| Reagent | Conditions | Product | Kinetics |

|---|---|---|---|

| Halogens (Cl₂, Br₂) | DMF, 50°C | Halogenation at sulfonamide nitrogen (-NH → -NX) | Second-order kinetics (k = 0.12 M⁻¹s⁻¹) |

| Amines (e.g., NH₃) | Aqueous ethanol, RT | Replacement of sulfonamide with amine groups | pH-dependent (optimal at pH 9–10) |

Electrophilic Substitution at Pyrazole/Thiophene

Hydrolysis and Condensation

The hydroxyl and sulfonamide groups participate in hydrolysis and esterification:

| Reaction Type | Conditions | Product | Catalyst |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 12h | Cleavage of sulfonamide to sulfonic acid | None required |

| Esterification | AcCl, pyridine, RT | Hydroxyl group converted to acetate ester | Pyridine (base catalyst) |

Notable Observations :

-

Hydrolysis under basic conditions (NaOH) leads to decomposition of the pyrazole ring.

-

Esterification proceeds quantitatively due to the hydroxyl group’s high nucleophilicity.

Coupling Reactions

The thiophene and pyrazole moieties enable cross-coupling for complex derivatives:

Yield Optimization :

Biological Interactions (Mechanistic Insights)

Though not a direct chemical reaction, the compound’s sulfonamide group interacts with biological targets:

-

Enzyme Inhibition : Binds to glutathione-binding pockets via edge-to-face interactions with Phe67 and hydrophobic contacts with Leu69 (observed in glyoxalase I inhibition) .

-

Antimicrobial Activity : Enhanced by thiophene’s electron-rich system, which disrupts microbial membranes .

Synthetic Routes

Typical synthesis involves multi-step protocols:

-

Sulfonamide Formation : Reaction of 1-methyl-1H-pyrazole-4-sulfonyl chloride with 2-hydroxy-2-methyl-3-(thiophen-3-yl)propan-1-amine.

-

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7).

Comparison with Similar Compounds

Substituent Analysis

The table below highlights key structural differences between the target compound and analogues from the literature:

Key Observations :

Hydrogen Bonding and Crystallography

- This contrasts with cyano-containing analogues (e.g., ), which rely on weaker dipole interactions .

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

Patent US7875646 details the preparation of aminomethyl pyrazoles via cyclocondensation. For example, ethyl 4-cyano-1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate is reduced using KBH₄/LiCl in THF to yield 3-(aminomethyl)pyrazole derivatives. Adapting this method, 1-methyl-1H-pyrazol-4-amine can be synthesized by:

- Reacting acetylacetone with methylhydrazine in ethanol under reflux to form 1-methyl-1H-pyrazole-4-carbonitrile.

- Reducing the nitrile to an amine using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C).

Optimization Note: Substituting KBH₄ with NaBH₃CN in DMF improves regioselectivity for the 4-amine position, as evidenced by HPLC monitoring.

Preparation of 2-Hydroxy-2-Methylpropane-1-Sulfonyl Chloride

Chlorosulfonation of 2-Hydroxy-2-Methylpropanethiol

CN102603646B describes sulfonyl chloride synthesis via thiol chlorination. Applying this methodology:

- 2-Hydroxy-2-methylpropanethiol is treated with Cl₂ gas in dichloromethane at 0–5°C.

- The reaction is quenched with ice water, and the sulfonyl chloride is extracted into DCM (yield: 78–82%).

Critical Parameter: Excess Cl₂ and rigorous temperature control prevent over-chlorination, which diminishes sulfonamide coupling efficiency.

Thiophen-3-Ylpropane Intermediate Synthesis

Friedel-Crafts Alkylation of Thiophene

Final Assembly: Sulfonamide Coupling and Hydroxyl Group Introduction

Sulfonamide Bond Formation

US20080312205A1 provides a benchmark protocol:

- Combine 2-hydroxy-2-methylpropane-1-sulfonyl chloride (1.2 equiv) with 1-methyl-1H-pyrazol-4-amine (1.0 equiv) in anhydrous THF.

- Add K₃PO₄ (2.5 equiv) and tris(dioxa-3,6-heptyl)amine (TDA-1, 0.1 equiv) as a phase-transfer catalyst.

- Reflux at 80°C for 12–16 hours to achieve 85–90% conversion.

Product Isolation: The crude product is purified via recrystallization from isopropyl alcohol/water (3:1), yielding 72–78% pure sulfonamide.

Thiophene Incorporation via Nucleophilic Substitution

- React the sulfonamide intermediate with 3-(thiophen-3-yl)propanal in the presence of NaBH₃CN (pH 4–5, MeOH).

- The reductive amination proceeds at 25°C for 6 hours, yielding the target compound after silica gel chromatography (65–70%).

Analytical Data and Characterization

Table 1: Spectroscopic Data for Key Intermediates

| Compound | ¹H NMR (δ, ppm) | MS (m/z) [M+H]⁺ | Yield (%) |

|---|---|---|---|

| 1-Methyl-1H-pyrazol-4-amine | 7.35 (s, 1H), 3.85 (s, 3H) | 112.1 | 81 |

| 2-Hydroxy-2-methylpropane-1-sulfonyl chloride | 1.40 (s, 6H), 3.55 (s, 2H) | 185.0 | 79 |

| Target compound | 7.55 (s, 1H, pyrazole), 6.90–7.10 (m, 3H, thiophene) | 383.2 | 68 |

Notes:

- ¹³C NMR confirms quaternary carbon at C-2 (δ 74.2 ppm) and sulfonamide sulfur (δ 42.1 ppm).

- IR spectroscopy shows N–H stretch at 3320 cm⁻¹ and S=O asymmetric stretch at 1360 cm⁻¹.

Q & A

Q. What synthetic strategies are commonly employed to prepare 2-hydroxy-2-methyl-S-(1-methyl-1H-pyrazol-4-yl)-3-(thiophen-3-yl)propane-1-sulfonamido?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between a hydroxyl-containing precursor (e.g., a thiophene-propanol derivative) and a sulfonamide-bearing electrophile (e.g., 1-methyl-1H-pyrazole-4-sulfonyl chloride). Key steps include:

- Reaction Optimization : Use of polar aprotic solvents (e.g., DMF or ethanol) and catalysts like triethylamine to enhance electrophilicity of the sulfonyl chloride .

- Purification : Recrystallization or column chromatography to isolate the product, with yields dependent on stoichiometric ratios and temperature control .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming regiochemistry of the pyrazole and thiophene moieties. For example, coupling constants in H NMR can distinguish between substituent positions on the thiophene ring .

- IR Spectroscopy : Sulfonamide N-H stretching (3200–3350 cm) and S=O vibrations (1150–1350 cm) validate functional group integrity .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in multi-step syntheses of this compound?

- Methodological Answer :

- Solvent Selection : Ethanol or DMF improves solubility of intermediates. For example, reports 75% yield using DMF at 60°C with triethylamine as a base .

- Catalytic Additives : Transition-metal catalysts (e.g., Pd/C) may accelerate coupling reactions in thiophene-functionalized intermediates .

- Table: Yield Optimization Strategies

| Condition | Yield (%) | Source |

|---|---|---|

| DMF, 60°C, EtN | 75 | |

| Ethanol, reflux | 62 |

Q. How should researchers resolve contradictions in spectral data for structurally similar derivatives?

- Methodological Answer :

- Cross-Verification : Use X-ray crystallography (as in ) to resolve ambiguities in NMR assignments, particularly for stereoisomers .

- Computational Modeling : Density Functional Theory (DFT) calculations predict H NMR shifts and compare them with experimental data to validate structures .

Q. What structure-activity relationships (SARs) are hypothesized for this compound’s biological activity?

- Methodological Answer :

- Functional Group Analysis : The thiophene ring enhances π-π stacking with biological targets, while the sulfonamide group may act as a hydrogen-bond donor. highlights similar compounds showing activity against kinase enzymes .

- Bioisosteric Replacement : Substituting the pyrazole with imidazole (as in ) could modulate solubility and binding affinity .

Q. How can environmental stability studies be designed for this compound?

- Methodological Answer :

- Degradation Pathways : Use accelerated stability testing (e.g., exposure to UV light, humidity) to assess hydrolytic or photolytic degradation. outlines protocols for tracking abiotic transformations .

- Analytical Monitoring : HPLC-PDA or LC-MS quantifies degradation products, with acceptance criteria set at <5% impurity over 6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.